molecular formula C20H32ClNO3 B13785529 Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride CAS No. 67032-42-2

Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride

Cat. No.: B13785529
CAS No.: 67032-42-2
M. Wt: 369.9 g/mol
InChI Key: SQGCSAQJJHIFIN-UHFFFAOYSA-N
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Description

Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines benzoic acid, piperidine, and butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of benzoic acid with p-butoxy alcohol, followed by the introduction of the piperidine group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the piperidine group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The piperidine group may interact with receptors or enzymes, modulating their activity. The ester and benzoic acid moieties can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-butoxy-, methyl ester
  • Benzoic acid, 2-methoxy-, methyl ester

Uniqueness

Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine group, in particular, differentiates it from other benzoic acid derivatives, potentially enhancing its biological activity and therapeutic potential.

Properties

CAS No.

67032-42-2

Molecular Formula

C20H32ClNO3

Molecular Weight

369.9 g/mol

IUPAC Name

1-(2-methylpiperidin-1-ium-1-yl)propan-2-yl 4-butoxybenzoate;chloride

InChI

InChI=1S/C20H31NO3.ClH/c1-4-5-14-23-19-11-9-18(10-12-19)20(22)24-17(3)15-21-13-7-6-8-16(21)2;/h9-12,16-17H,4-8,13-15H2,1-3H3;1H

InChI Key

SQGCSAQJJHIFIN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC(C)C[NH+]2CCCCC2C.[Cl-]

Origin of Product

United States

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